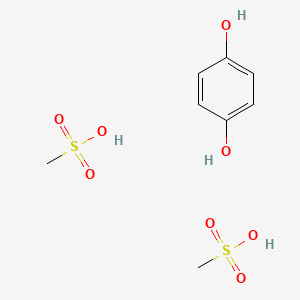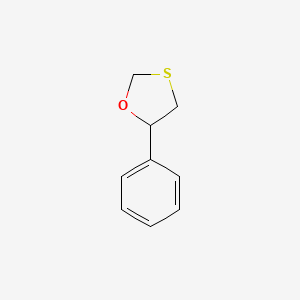
5-Phenyl-1,3-oxathiolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Phenyl-1,3-oxathiolane is an organosulfur compound characterized by a five-membered ring containing both sulfur and oxygen atoms. This compound is a derivative of 1,3-oxathiolane, where a phenyl group is attached to the fifth carbon atom. The presence of the phenyl group imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-1,3-oxathiolane typically involves the reaction of mercaptoethanol with benzaldehyde under acidic conditions. The reaction proceeds through the formation of a thioacetal intermediate, which cyclizes to form the oxathiolane ring. Common reagents used in this synthesis include hydrochloric acid or p-toluenesulfonic acid as catalysts .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs more efficient catalysts and optimized reaction conditions to enhance yield and purity. The use of heterogeneous catalysts, such as vanadium hydrogen sulfate, has been reported to improve the efficiency of the oxathioacetalyzation process .
Análisis De Reacciones Químicas
Types of Reactions
5-Phenyl-1,3-oxathiolane undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the oxathiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like nitric acid for nitration or halogens for halogenation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Nitro- or halogen-substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
5-Phenyl-1,3-oxathiolane has found applications in various scientific research fields:
Mecanismo De Acción
The mechanism of action of 5-Phenyl-1,3-oxathiolane involves its interaction with various molecular targets. The sulfur atom in the oxathiolane ring can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The phenyl group can also participate in π-π interactions with aromatic residues in proteins, further modulating the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Oxathiolane: The parent compound without the phenyl group.
1,3-Dithiolane: A similar compound where both oxygen and sulfur are replaced by sulfur atoms.
1,3-Oxathiane: A six-membered ring analog with similar chemical properties.
Uniqueness
5-Phenyl-1,3-oxathiolane is unique due to the presence of the phenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The phenyl group enhances the compound’s ability to participate in aromatic interactions and increases its lipophilicity, potentially improving its bioavailability and efficacy as a therapeutic agent .
Propiedades
Número CAS |
114364-47-5 |
|---|---|
Fórmula molecular |
C9H10OS |
Peso molecular |
166.24 g/mol |
Nombre IUPAC |
5-phenyl-1,3-oxathiolane |
InChI |
InChI=1S/C9H10OS/c1-2-4-8(5-3-1)9-6-11-7-10-9/h1-5,9H,6-7H2 |
Clave InChI |
FWNFGEVVMXTVOD-UHFFFAOYSA-N |
SMILES canónico |
C1C(OCS1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Methoxymethyl)-6-oxabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14292739.png)

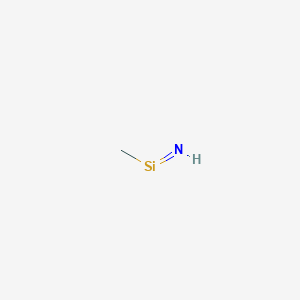
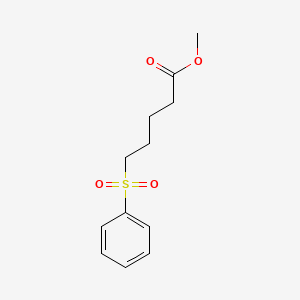
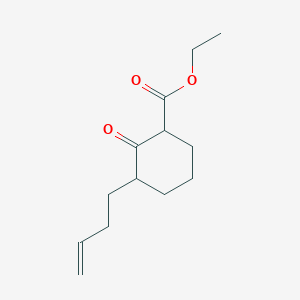
![Bromo[4-(propan-2-yl)phenyl]mercury](/img/structure/B14292781.png)
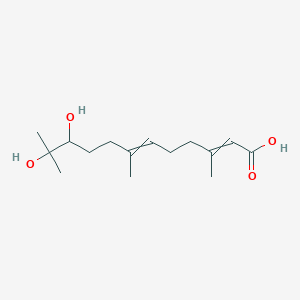
![1,2-Bis[methyl(sulfamoyl)amino]ethane](/img/structure/B14292787.png)
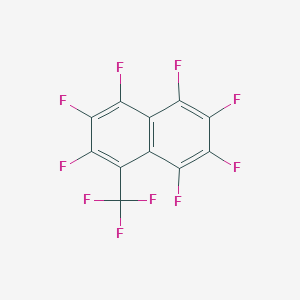
![2-{4-[Ethoxy(diphenyl)methyl]phenyl}-1H-indene-1,3(2H)-dione](/img/structure/B14292792.png)
![2-[(2-Sulfanylethoxy)carbonyl]benzoate](/img/structure/B14292798.png)
![2-Cyano-7-{4-[dodecyl(methyl)amino]phenyl}hepta-2,4,6-trienoic acid](/img/structure/B14292804.png)
![Benzene, [[1-methylene-2-(phenylsulfonyl)-4-pentenyl]thio]-](/img/structure/B14292812.png)
